

Technical Guide: 3-Chloro-L-tyrosine-13C6

Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-L-tyrosine-13C6

Cat. No.: B137017

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity data for **3-Chloro-L-tyrosine-13C6**. It includes a compilation of quantitative data from various suppliers, detailed experimental protocols for its analysis, and visualizations of key processes. This document is intended to serve as a valuable resource for researchers utilizing **3-Chloro-L-tyrosine-13C6** in their work, particularly in applications such as metabolic research, proteomics, and as an internal standard for mass spectrometry.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The following tables summarize the available quantitative data for **3-Chloro-L-tyrosine-13C6** from various commercial suppliers. This information is crucial for assessing the quality and suitability of the compound for specific research applications.

Table 1: Purity and Isotopic Labeling Specifications

Supplier/Source	Catalog Number	Chemical Purity	Isotopic Purity (ring-13C6)
Cambridge Isotope Laboratories	CLM-7103	95%	99%
Eurisotop	CLM-7103-0.01	98%	99%
Creative Peptides	L-Iso-0161	95%	Not Specified
MedChemExpress	HY-W041171S	97.6%	Not Specified

Note: The chemical purity values may be determined by different analytical methods depending on the supplier.

Table 2: Physicochemical Properties

Property	Value	Source
Chemical Formula	$C_3^{*13}C_6H_{10}ClNO_3$	Cambridge Isotope Laboratories[2], Eurisotop[4], Creative Peptides[5]
Molecular Weight	221.59 g/mol	Cambridge Isotope Laboratories[2]
Unlabeled CAS Number	7423-93-0	Cambridge Isotope Laboratories[2], Eurisotop[4], Creative Peptides[5]
Appearance	White to off-white solid	MedChemExpress[6]

Experimental Protocols

The determination of purity and the analysis of 3-Chloro-L-tyrosine in biological matrices often involve sophisticated analytical techniques. Below are detailed methodologies based on established protocols.

Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for confirming the structure and assessing the purity of isotopically labeled compounds.

- Sample Preparation: A precise amount of **3-Chloro-L-tyrosine-13C6** is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: ¹H NMR spectra are acquired to confirm the chemical structure and identify any proton-containing impurities. The purity is often determined by comparing the integral of the analyte's signals to those of a certified internal standard of known concentration.
- Data Analysis: The purity is calculated based on the relative integrals of the signals corresponding to 3-Chloro-L-tyrosine and any observed impurities. For **3-Chloro-L-tyrosine-13C6**, ¹³C NMR can also be used to confirm the position and extent of isotopic labeling.

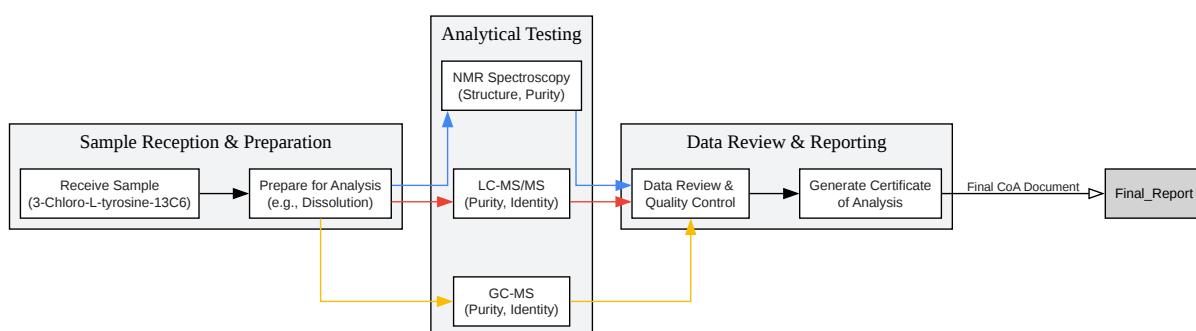
Analysis in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 3-Chloro-L-tyrosine in complex biological samples.[\[7\]](#)

- Sample Preparation:
 - Protein Precipitation: Proteins are removed from the biological matrix (e.g., plasma, serum) by adding a precipitating agent like acetonitrile or methanol.
 - Solid-Phase Extraction (SPE): The supernatant is further purified using a cation-exchange SPE cartridge to isolate the analyte and remove interfering substances.[\[7\]](#)[\[8\]](#)
 - Elution and Reconstitution: The analyte is eluted from the SPE cartridge and the eluent is evaporated to dryness. The residue is then reconstituted in a solvent compatible with the LC mobile phase, such as 0.1% formic acid in water.[\[7\]](#)
- LC System:

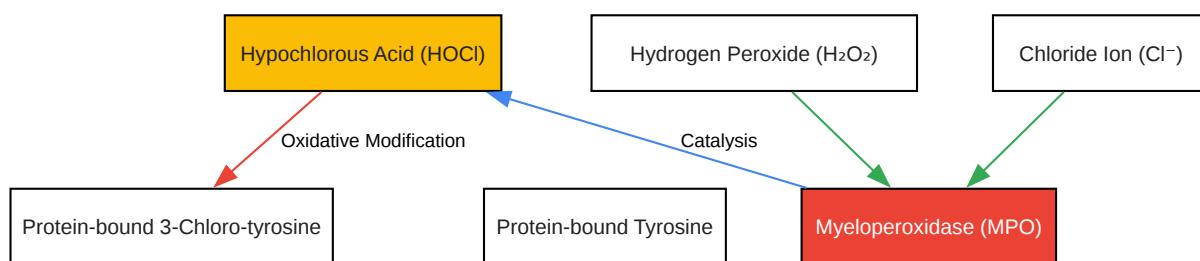
- Column: A reverse-phase column, such as an ODS-HG-3 (2 x 50 mm), is typically used for separation.[7]
- Mobile Phase: A gradient elution is employed using two mobile phases:
 - Mobile Phase A: 0.1% formic acid in water.[7]
 - Mobile Phase B: 0.1% formic acid in methanol.[7]
- Flow Rate: A typical flow rate is in the range of 200-400 $\mu\text{L}/\text{min}$.
- MS System:
 - Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[7]
 - Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
 - MRM Transitions: The transition of m/z 216.0 \rightarrow 135.1 is monitored for 3-Chloro-L-Tyrosine.[7] A corresponding transition for the 13C6-labeled internal standard would be monitored for quantification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)


GC-MS is another powerful technique for the analysis of 3-Chloro-L-tyrosine, which requires derivatization to increase its volatility.[8]

- Sample Preparation and Derivatization:
 - Purification: Similar to LC-MS/MS, samples are purified using protein precipitation and SPE.[8]
 - Derivatization: The purified sample is dried, and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) is added. The mixture is heated to ensure complete derivatization of the analyte.[7][8]
- GC-MS System:

- Gas Chromatograph: Equipped with a suitable capillary column for the separation of the derivatized analyte.
- Mass Spectrometer: A mass spectrometer is used as the detector.
- Data Analysis: The derivatized 3-Chloro-L-tyrosine is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of a derivatized internal standard.


Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the analysis and biological context of 3-Chloro-L-tyrosine.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Certificate of Analysis.

[Click to download full resolution via product page](#)

Caption: Myeloperoxidase-catalyzed formation of 3-Chlorotyrosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-chloro-L-Tyrosine (ring- $\text{^{13}\text{C}}$ $\text{^{35}\text{Cl}}$), 99% CP 95% - Cambridge Isotope Laboratories, CLM-7103-0.01 [isotope.com]
- 3. 3-Chloro-L-tyrosine (ring- $\text{^{13}\text{C}}$ $\text{^{35}\text{Cl}}$), 99% CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. 3-CHLORO-L-TYROSINE | Eurisotop [eurisotop.com]
- 5. 3-CHLORO-L-TYROSINE (RING-13C6) 95%+ PURE, Creative Peptides L-Iso-0161 - Creative Peptides [creative-peptides.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of 3-chloro-L-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 3-Chloro-L-tyrosine-13C6 Certificate of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b137017#3-chloro-l-tyrosine-13c6-certificate-of-analysis-and-purity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com